4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine
Overview
Description
4-Bromo-6-((4-fluorophenoxy)methyl)pyrimidine is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosine Kinase Inhibition
Pyrimidine derivatives like PD 158780 have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. These compounds bind competitively at the ATP site of these signal transduction enzymes, showing potential in cancer therapy due to their ability to inhibit the proliferation of cancer cells (Rewcastle et al., 1998).
Antiviral Activity
Certain 2,4-diaminopyrimidine derivatives have shown marked inhibitory effects on retrovirus replication in cell culture, including human immunodeficiency virus (HIV). These compounds represent a class of potential antiretroviral drugs, demonstrating the versatility of pyrimidine derivatives in combating viral infections (Hocková et al., 2003).
Anti-inflammatory and Analgesic Agents
Novel pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have been found to possess significant biological activity, highlighting their potential as therapeutic agents in treating inflammation and pain (Muralidharan et al., 2019).
Intermediate for Synthesis
Pyrimidine compounds, including bromophenyl derivatives, serve as important intermediates in the synthesis of various pharmaceuticals. They are key components in the development of small molecule anticancer drugs and other therapeutic agents, showcasing the importance of pyrimidine chemistry in drug design and synthesis (Hou et al., 2016).
Properties
IUPAC Name |
4-bromo-6-[(4-fluorophenoxy)methyl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-11-5-9(14-7-15-11)6-16-10-3-1-8(13)2-4-10/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXICJLBBOXINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=NC=N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.